![molecular formula C16H15F3N4O3 B5611911 N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-1,3-oxazole-4-carboxamide](/img/structure/B5611911.png)
N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-1,3-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-1,3-oxazole-4-carboxamide is a compound that falls under the category of indazole and oxazole derivatives. Indazole derivatives, in particular, have been studied for various applications, mainly due to their biological activities.
Synthesis Analysis
The synthesis of indazole derivatives generally involves the condensation of isocyanates with amino-indazoles, which are typically prepared from difluorobenzonitriles through amination and cyclization processes. This approach is evident in the synthesis of compounds such as 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide (Jiu-Fu Lu et al., 2017) and similar molecules.
Molecular Structure Analysis
The molecular structure of these compounds often features significant stabilization through intermolecular and intramolecular hydrogen bonding. For example, Shen et al. (2013) describe the molecular conformation and packing of a related triazole derivative, stabilized by such hydrogen bonds (Guo-liang Shen et al., 2013).
Chemical Reactions and Properties
Indazole derivatives like N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-1,3-oxazole-4-carboxamide react under various conditions to form compounds with potential biological activities. Their chemical properties allow them to interact in biological environments, demonstrating effects such as inhibition of cancer cell proliferation (Jiu-Fu Lu et al., 2018).
Physical Properties Analysis
The physical properties of these compounds are characterized by their crystalline structures, as indicated in the studies of their synthesis and crystal structures. The physical state and stability are influenced by these structures, which can be elucidated using techniques like X-ray diffraction crystallography.
Chemical Properties Analysis
Indazole derivatives exhibit a range of chemical properties, including distinct effective inhibition on the proliferation of cancer cell lines, as demonstrated in several studies. These properties are influenced by the specific functional groups and the overall molecular structure of the compound.
- Shen et al., 2013 - Synthesis and structural analysis of triazole derivatives.
- Jiu-Fu Lu et al., 2017 - Synthesis and crystal structure of an indazole derivative.
- Jiu-Fu Lu et al., 2018 - Synthesis, crystal structure, and antitumor activity.
properties
IUPAC Name |
N-[6-propan-2-yloxy-1-(2,2,2-trifluoroethyl)indazol-3-yl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O3/c1-9(2)26-10-3-4-11-13(5-10)23(7-16(17,18)19)22-14(11)21-15(24)12-6-25-8-20-12/h3-6,8-9H,7H2,1-2H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPKIQDFCOJENG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C(=NN2CC(F)(F)F)NC(=O)C3=COC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3-isopropyl-N-methyl-5-isoxazolecarboxamide](/img/structure/B5611831.png)
![N-[(5-methoxy-1H-indol-2-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5611853.png)
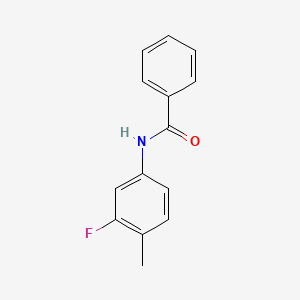
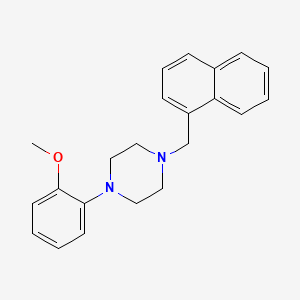
![N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-1-naphthamide](/img/structure/B5611872.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-(2-thienylcarbonyl)-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5611878.png)
![N-[4-(dimethylamino)phenyl]-4-fluorobenzamide](/img/structure/B5611883.png)
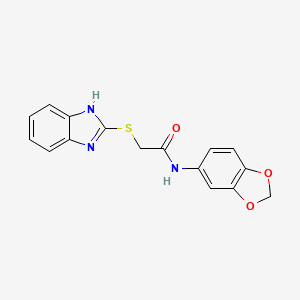
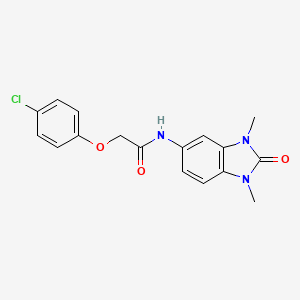
![1-{2-[1-(2,4-difluorophenyl)-1H-1,2,4-triazol-5-yl]ethyl}-5-methyl-1H-tetrazole](/img/structure/B5611921.png)
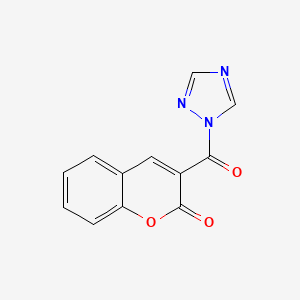
![2,2,4,6-tetramethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5611931.png)
![1-(5-{[2-(2-furyl)-1-azepanyl]carbonyl}-2-methylphenyl)-2-imidazolidinone](/img/structure/B5611935.png)
![2-(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-N-(2-phenylethyl)acetamide](/img/structure/B5611939.png)